molecular formula C7H3Br3N2 B1629836 4,6,7-tribromo-1H-pyrrolo[3,2-c]pyridine CAS No. 1000341-89-8

4,6,7-tribromo-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1629836
CAS No.: 1000341-89-8
M. Wt: 354.82 g/mol
InChI Key: UPJZMPAGIMDHQR-UHFFFAOYSA-N
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Description

4,6,7-Tribromo-1H-pyrrolo[3,2-c]pyridine is a nitrogen-containing heterocyclic compound characterized by a pyrrole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of three bromine atoms at positions 4, 6, and 7 of the pyrrolo[3,2-c]pyridine scaffold imparts unique chemical properties, making it a valuable building block for the synthesis of various biologically active molecules.

Preparation Methods

The synthesis of 4,6,7-tribromo-1H-pyrrolo[3,2-c]pyridine typically involves multi-step procedures starting from commercially available precursors. One common synthetic route includes the following steps:

    Cyclization: The formation of the pyrrolo[3,2-c]pyridine core can be accomplished through cyclization reactions involving appropriate precursors, such as pyrrole and pyridine derivatives.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to enhance yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

4,6,7-Tribromo-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.

    Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to remove bromine atoms. Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are commonly used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds. This involves the use of palladium catalysts and boronic acids.

The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives with diverse properties.

Scientific Research Applications

4,6,7-Tribromo-1H-pyrrolo[3,2-c]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,6,7-tribromo-1H-pyrrolo[3,2-c]pyridine and its derivatives often involves interaction with specific molecular targets, such as tubulin in cancer cells. By binding to the colchicine-binding site on tubulin, the compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis . This mechanism is crucial for its anticancer activity and highlights its potential as a therapeutic agent.

Comparison with Similar Compounds

4,6,7-Tribromo-1H-pyrrolo[3,2-c]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

4,6,7-tribromo-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br3N2/c8-4-5-3(1-2-11-5)6(9)12-7(4)10/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJZMPAGIMDHQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=NC(=C2Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646782
Record name 4,6,7-Tribromo-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-89-8
Record name 4,6,7-Tribromo-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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